3-Chloro-2-[(cyclopentylamino)methyl]phenol
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Overview
Description
3-Chloro-2-[(cyclopentylamino)methyl]phenol is a chemical compound with the molecular formula C12H16ClNO. It is characterized by the presence of a chloro group, a cyclopentylamino group, and a phenol group. This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(cyclopentylamino)methyl]phenol typically involves the reaction of 3-chlorophenol with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(cyclopentylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[(cyclopentylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(cyclopentylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and cyclopentylamino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Similar structure but with a methyl group instead of the cyclopentylamino group.
4-Chloro-3-methylphenol: Similar structure but with the chloro and methyl groups in different positions.
2-Chloro-5-methylphenol: Similar structure but with the chloro and methyl groups in different positions.
Uniqueness
3-Chloro-2-[(cyclopentylamino)methyl]phenol is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-chloro-2-[(cyclopentylamino)methyl]phenol |
InChI |
InChI=1S/C12H16ClNO/c13-11-6-3-7-12(15)10(11)8-14-9-4-1-2-5-9/h3,6-7,9,14-15H,1-2,4-5,8H2 |
InChI Key |
XHWQUHLIYDPVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
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